molecular formula C22H21BrN2O2 B2863961 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 898458-63-4

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

货号: B2863961
CAS 编号: 898458-63-4
分子量: 425.326
InChI 键: JVRBGGATBLJGSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide (CAS 898433-14-2) is a synthetic small molecule with a molecular weight of 425.3 g/mol and the molecular formula C22H21BrN2O2 . This compound features a hybrid structure incorporating tetrahydroisoquinoline (THIQ), furan, and benzamide motifs, which are of significant interest in medicinal chemistry research. Structurally similar tetrahydroisoquinoline derivatives have demonstrated potent antiproliferative activity in biological screenings, particularly against human breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, research on compounds containing the furan ring and benzamide motif has indicated potential for overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells, a major challenge in chemotherapy . The presence of these pharmacophores suggests this compound may serve as a valuable chemical tool for investigating new oncological therapeutic pathways and understanding resistance mechanisms. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRBGGATBLJGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzoyl chloride, 3,4-dihydroisoquinoline, and furan derivatives.

  • Step 1 Formation of the Intermediate Amide: - React 2-bromobenzoyl chloride with a suitable amine (e.g., 3,4-dihydroisoquinoline) in the presence of a base such as triethylamine.

  • Step 2 Addition of the Furan Moiety: - The intermediate is then reacted with a furan derivative in the presence of a catalyst under controlled conditions to introduce the furan ring into the structure.

Industrial Production Methods: Industrial-scale production may involve more efficient and cost-effective methods, including continuous flow synthesis and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the furan ring, potentially forming furan epoxides under specific conditions.

  • Reduction: The isoquinoline ring can be hydrogenated to yield tetrahydroisoquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions at the bromine site can lead to the formation of various substituted benzamides.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidizing agents include peracids and mCPBA.

  • Reduction Reagents: Hydrogen gas with palladium or platinum catalysts are frequently used.

  • Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Oxidation: Furan epoxides or other oxidized derivatives.

  • Reduction: Tetrahydroisoquinoline derivatives.

  • Substitution: Substituted benzamides with various functional groups replacing bromine.

科学研究应用

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide has garnered interest in several research areas:

  • Chemistry: Used as a precursor or intermediate in organic synthesis to create more complex molecules.

  • Biology: Investigated for potential biological activities due to its structural components, which may interact with biological targets.

  • Medicine: Explored for pharmacological properties, potentially as a lead compound in drug development.

  • Industry: Employed in the synthesis of specialty chemicals and advanced materials.

作用机制

The compound's mechanism of action is largely dependent on its interaction with specific molecular targets:

  • Molecular Targets: It may bind to enzymes, receptors, or other proteins due to the presence of reactive functional groups.

  • Pathways Involved: Potential involvement in signaling pathways or metabolic processes, though specific pathways would require detailed empirical studies to elucidate.

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Core Structure Substituents Key Features Biological Relevance Reference
Target Compound Benzamide + ethylamine linker 2-bromo (benzamide), dihydroisoquinoline, furan-2-yl Bromine enhances steric bulk/electrophilicity; furan introduces π-orbital interactions Undocumented in evidence; structural analogs suggest cholinesterase/CD44 activity
(4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (Compound 11) Benzophenone + methyl linker 6-bromo (dihydroisoquinoline), pyrrolidinone Bromine on dihydroisoquinoline enhances BChE selectivity Selective butyrylcholinesterase (BChE) inhibitor; 64% yield
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(pyrrolidin-2-yl)benzamide Benzamide + hydroxypropyl Hydroxypropyl, pyrrolidine Hydroxyl group improves solubility; pyrrolidine enables H-bonding Potential receptor-binding applications (e.g., sigma-2 ligands); 52% yield
N-{2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3,4-dimethylbenzamide Benzamide + ethylamine linker 3,4-dimethyl (benzamide), 4-dimethylaminophenyl Dimethylamino group enhances lipophilicity and charge interactions Undocumented; dimethylamino may modulate CNS penetration
5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (Compound 9l) γ-butyrolactone + ethyl linker Diethyl, dihydroisoquinoline Lactone ring confers rigidity; diethyl groups enhance metabolic stability Sigma-2 receptor ligand; 36.4% yield

Functional and Pharmacological Insights

  • Bromine Position: The target compound’s bromine on the benzamide (vs. dihydroisoquinoline in Compound 11) may alter target selectivity. Bromine at the 6-position in dihydroisoquinoline (Compound 11) correlates with BChE inhibition , whereas its placement on benzamide could modulate interactions with hydrophobic enzyme pockets.
  • Furan vs.

Research Findings and Computational Predictions

  • Enzyme Inhibition : Compound 11’s BChE selectivity (IC₅₀ = 0.8 µM) suggests bromine’s role in enhancing binding to BChE’s peripheral anionic site . The target compound’s bromine may similarly influence affinity but requires experimental validation.
  • Receptor Binding: highlights Can159, a dihydroisoquinoline-tetrazole hybrid, as a CD44 antagonist. The target compound’s furan group may mimic tetrazole’s π-π stacking, though this remains speculative .
  • Docking Studies: Glide docking () predicts that the furan’s oxygen could form hydrogen bonds with residues like Asp/Glu in enzyme active sites, contrasting with morpholino or pyrrolidine groups in analogs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。